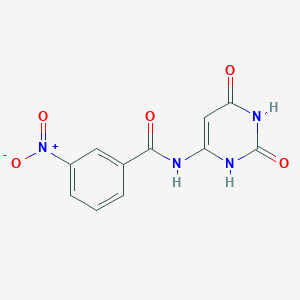
N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms), attached to a benzamide group and a nitro group .Applications De Recherche Scientifique
Stabilization of Cis Secondary Amide Conformation
Research by Forbes, Beatty, and Smith (2001) demonstrates the use of a pyrimidinyl compound in stabilizing a cis amide bond within a molecular structure. Their study, conducted on N-(pyrimidin-2-yl)pentafluorobenzamide, a compound with a similar pyrimidinyl core, revealed insights into conformational preferences influenced by solvent interactions. This stabilization is significant for understanding molecular interactions and designing drugs with desired conformations (Forbes et al., 2001).
Enhancing Oral Absorption of Poorly Water-Soluble Drugs
Kondo and colleagues (1993) focused on improving the oral absorption of HO-221, a drug with a core structure resembling N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide, by reducing its particle size to the submicron region. Their findings underscore the importance of particle size in drug formulation, particularly for enhancing the bioavailability of poorly water-soluble compounds, which has broad implications for pharmaceutical development (Kondo et al., 1993).
Exploring Solvate and Salt Formations for Antibacterial Agents
Vangala, Chow, and Tan (2013) investigated the complexation capabilities of nitrofurantoin with various bases, offering insights into the design of new solid forms of active pharmaceutical ingredients (APIs). Their work highlights the potential of pyrimidinyl and similar compounds in forming stable solvates and salts, which can enhance the efficacy and stability of antibacterial agents (Vangala et al., 2013).
Investigating Reductive Chemistry for Hypoxia-Selective Cytotoxins
Palmer and colleagues (1995) delved into the reductive chemistry of a novel hypoxia-selective cytotoxin, underscoring the role of nitro groups' enzymatic reduction in selective toxicity towards hypoxic cells. This research is pivotal for cancer therapy, illustrating how the manipulation of chemical structures similar to N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide can target tumor microenvironments (Palmer et al., 1995).
Antiproliferative Activity and Molecular Docking Study
Huang and colleagues (2020) reported on the synthesis and antiproliferative activity of a compound closely related to N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide, highlighting its promising anticancer activity against various cancer cell lines. Their molecular docking studies provide a foundation for understanding the interactions between such compounds and biological targets, facilitating the design of more effective cancer therapeutics (Huang et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-5-8(13-11(18)14-9)12-10(17)6-2-1-3-7(4-6)15(19)20/h1-5H,(H3,12,13,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLJFCKEOOMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1H-pyrimidin-6-yl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)
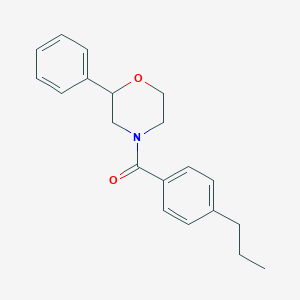
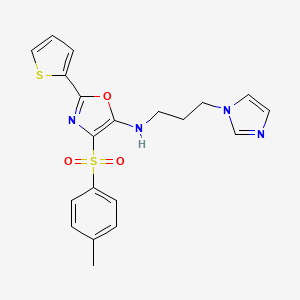
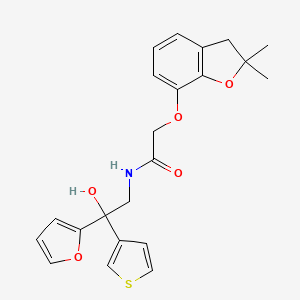
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)
![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)
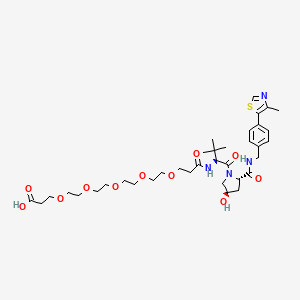
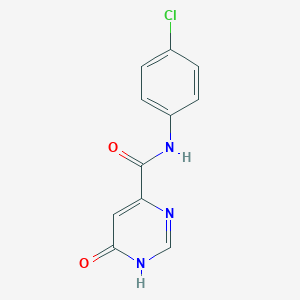

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)
![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)